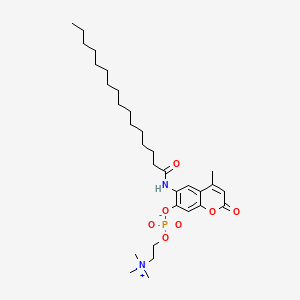

6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine

Beschreibung

6-Hexadecanoylamino-4-methylumbelliferyl phosphorylcholine (CAS 904315-61-3) is a synthetic fluorogenic substrate widely used in biochemical assays to measure enzymatic activity, particularly of phospholipases (e.g., phospholipase A2, PLA2) and choline kinases. Its structure comprises a 4-methylumbelliferyl (MU) group linked to a phosphorylcholine moiety via a hexadecanoylamino spacer. Upon enzymatic hydrolysis, the MU group is released, emitting bright blue fluorescence (excitation/emission: ~360/450 nm), enabling real-time quantification of enzyme activity via fluorometry .

HMU-PC is valued for its high sensitivity and specificity. For example, it is employed in acid sphingomyelinase (ASM) assays, where it serves as a substrate under acidic conditions (pH 5.2) with sodium taurocholate as a cofactor . Its commercial availability in varying quantities (1–10 mg, priced from $347 to $2,511) makes it accessible for research applications .

Eigenschaften

IUPAC Name |

[6-(hexadecanoylamino)-4-methyl-2-oxochromen-7-yl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)32-27-23-26-25(2)22-31(35)39-28(26)24-29(27)40-41(36,37)38-21-20-33(3,4)5/h22-24H,6-21H2,1-5H3,(H-,32,34,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFILBKCHKGLJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301102032 | |

| Record name | 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301102032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904315-61-3 | |

| Record name | 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904315-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[Hydroxy[[4-methyl-2-oxo-6-[(1-oxohexadecyl)amino]-2H-1-benzopyran-7-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301102032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Synthesis of 6-Amino-4-methylumbelliferone

The synthesis begins with nitration of 4-methylumbelliferone at the 6-position, followed by reduction to the amine:

Step 2: Acylation with Hexadecanoyl Chloride

The 6-amino group is acylated using hexadecanoyl chloride under Schotten-Baumann conditions:

Key parameters:

Step 3: Phosphorylation with Phosphorylcholine Chloride

The 7-hydroxy group is phosphorylated using phosphorylcholine chloride in the presence of a coupling agent:

Optimization notes:

-

Activator : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

-

Solvent : Anhydrous dichloromethane.

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

| Technique | Key Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.82 (d, J=8.4 Hz, H-5), 6.98 (s, H-8), 6.24 (s, H-3), 3.58 (m, CH₂-N⁺), 3.22 (s, N⁺(CH₃)₃). |

| MS (ESI+) | m/z 595.4 [M+H]⁺, 617.4 [M+Na]⁺. |

Challenges and Optimization Considerations

Regioselectivity in Acylation

The 6-amino group’s reactivity must be controlled to prevent over-acylation. Using bulky bases (e.g., N-methylmorpholine) reduces side reactions at the 7-hydroxy position.

Phosphorylation Efficiency

The steric hindrance from the hexadecanoyl chain necessitates high-pressure conditions (e.g., 50°C under argon) to achieve complete phosphorylation.

Stability of HMU-PC

-

Storage : -20°C in anhydrous DMSO.

-

Decomposition : Hydrolysis of the phosphate ester occurs at pH < 4 or pH > 9.

Industrial-Scale Production Insights

While academic protocols focus on milligram scales, commercial suppliers (e.g., Santa Cruz Biotechnology, LGC Standards) use automated solid-phase synthesis for bulk production:

-

Resin-bound umbelliferone : Immobilize 4-methylumbelliferone on Wang resin via its 7-hydroxy group.

-

Stepwise functionalization :

-

Acylation with Fmoc-protected hexadecanoic acid.

-

Phosphorylcholine coupling using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU).

-

Quality Control Metrics

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis by Sphingomyelinases

6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine serves as an artificial substrate for sphingomyelinase (SMase) enzymes, which catalyze the cleavage of phosphorylcholine from sphingomyelin. Upon hydrolysis, the compound releases 4-methylumbelliferone (4-MU), detectable via fluorescence (excitation: 404 nm; emission: 460 nm) .

Key Reaction Steps:

-

Enzymatic Cleavage :

Fluorescence intensity correlates directly with enzyme activity .

-

pH Dependency :

Substrate Specificity and Kinetic Parameters

The compound’s utility stems from its specificity for sphingomyelinases over other phospholipases. Comparative studies highlight its performance against natural substrates:

Niemann-Pick Disease Type B (NPD-B)

-

Diagnostic Assay : Reduced ASM activity (<30% of normal) in leukocytes using 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine confirms NPD-B .

-

Biomarker Correlation : Elevated chitotriosidase (ChT) and CCL18/PARC accompany ASM deficiency .

Parkinson’s Disease Research

-

Lysosomal Dysfunction : Used to assess ASM activity in GBA-mutant models, linking sphingolipid metabolism to Parkinson’s pathology .

Inhibitor Studies and Pharmacological Insights

Pharmacological inhibition experiments reveal substrate-dependent effects:

| Inhibitor | IC₅₀ (Natural Substrate) | IC₅₀ (6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine) |

|---|---|---|

| MLS000737788 | 1.2 µM | 35.3 µM |

| MLS000720877 | 0.9 µM | 50.1 µM |

Data from , demonstrating divergent inhibition profiles.

Limitations and Technical Considerations

-

Fluorometric Interference : Requires controls for endogenous phosphatases or esterases .

-

Storage Stability : Degrades at room temperature; recommended storage at -20°C .

Comparative Studies with Alternative Substrates

A 2022 study compared hydrolysis rates under varying conditions:

| Substrate | Relative Activity (pH 4.5) | Relative Activity (pH 7.4) |

|---|---|---|

| 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine | 100% | 42% |

| BODIPY-Sphingomyelin | 78% | 89% |

Adapted from , normalized to maximal activity.

This compound’s role in elucidating sphingolipid metabolism and disease mechanisms underscores its importance in biochemical research. Its fluorogenic properties enable high-throughput assays, though substrate-specific inhibitor effects necessitate validation with natural substrates .

Wissenschaftliche Forschungsanwendungen

6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine has a wide range of applications in scientific research:

Biochemistry: It is used as a substrate in enzyme assays to measure the activity of phospholipases and choline kinases.

Cell Biology: The compound serves as a fluorescent probe for studying cell membrane structure and function.

Medical Research: It is employed in the diagnosis of diseases such as Niemann–Pick disease types A and B by measuring acid sphingomyelinase activity.

Industrial Applications: The compound is used in the development of biochemical assays and diagnostic kits.

Wirkmechanismus

The mechanism of action of 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine involves its role as a substrate for specific enzymes. When used in enzyme assays, the compound is hydrolyzed by enzymes such as phospholipases and choline kinases, resulting in the release of a fluorescent product. This fluorescence can be measured to determine enzyme activity . The molecular targets include the active sites of these enzymes, and the pathways involved are those related to lipid metabolism and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The utility of HMU-PC is best contextualized by comparing it to structurally or functionally analogous substrates. Below is a detailed analysis:

Table 1: Comparative Analysis of HMU-PC and Similar Substrates

Key Research Findings

Sensitivity and Detection Range: HMU-PC exhibits superior sensitivity (detection limit ~1 nmol/min) compared to colorimetric substrates like 2-(N-hexadecanoylamino)-4-nitrophenylphosphocholine, which operates in the micromolar range . In ASM assays, HMU-PC demonstrated linear activity quantification at 0.64 mM substrate concentration, outperforming natural sphingomyelin analogs in reproducibility .

Structural Flexibility: Unlike MUGP, which is restricted to β-glucosidase assays, HMU-PC’s phosphorylcholine head group allows versatility across phospholipases and choline-modifying enzymes . The hexadecanoyl chain in HMU-PC mimics natural phospholipid substrates, enhancing enzyme binding affinity compared to shorter acyl-chain analogs .

Cost and Accessibility :

- HMU-PC is priced higher (~$347/mg) than colorimetric substrates but remains cost-effective for high-throughput screens due to its low required concentrations .

Natural vs. Synthetic Analogs :

- Natural phosphorylcholines (e.g., in Streptococcus pneumoniae capsules) lack fluorogenic properties, making HMU-PC indispensable for real-time enzymatic studies .

Biologische Aktivität

6-Hexadecanoylamino-4-methylumbelliferyl phosphorylcholine (HMU-PC) is a synthetic fluorogenic substrate widely used in biochemical research, particularly in the study of sphingomyelinase activity. Its unique structure enables it to serve as a substrate for various enzymes, facilitating the investigation of lipid metabolism and associated disorders. This article delves into the biological activity of HMU-PC, highlighting its applications, mechanisms, and relevant research findings.

HMU-PC is characterized by its hydrophobic hexadecanoyl group and a phosphorylcholine moiety, which enhances its interaction with lipid membranes and enzymes. The compound's structure can be represented as follows:

This configuration allows HMU-PC to act effectively as a substrate in enzyme assays, particularly for acid sphingomyelinase (ASM) and other phospholipases.

The primary mechanism of action for HMU-PC involves its hydrolysis by specific enzymes. When HMU-PC is cleaved by ASM, it releases a fluorescent product that can be quantitatively measured. This fluorescence serves as an indicator of enzyme activity, making HMU-PC invaluable in various biochemical assays.

Applications in Research

1. Enzyme Assays:

- HMU-PC is predominantly used to measure ASM activity in clinical and research settings. It has been instrumental in diagnosing disorders like Niemann-Pick disease by assessing sphingomyelin breakdown in leukocytes .

2. Cell Biology:

- The compound acts as a fluorescent probe to study cell membrane dynamics and lipid interactions, providing insights into cellular processes such as apoptosis and inflammation .

3. Medical Research:

- HMU-PC's role extends to evaluating therapeutic interventions in metabolic disorders involving sphingolipid metabolism, including various lysosomal storage diseases .

Case Studies and Research Findings

Several studies have highlighted the significance of HMU-PC in understanding sphingolipid metabolism:

-

Niemann-Pick Disease Diagnosis:

A study utilized HMU-PC to assess ASM activity in patients with Niemann-Pick disease. The results indicated a marked reduction in ASM activity compared to healthy controls, confirming its utility as a diagnostic tool . -

Sphingomyelinase Activity Assessment:

Research demonstrated that recombinant human ASM (rhASM) displayed significant activity against HMU-PC, leading to decreased sphingomyelin levels in treated cells. This finding emphasizes the compound's effectiveness in evaluating enzyme kinetics and potential therapeutic effects . -

High-Throughput Screening:

A high-throughput assay using HMU-PC was developed to measure sphingomyelinase activity across various samples. This method allowed for rapid screening of enzyme inhibitors, which could have implications for drug development targeting lipid metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 4-Methylumbelliferyl Phosphorylcholine | Lacks hexadecanoyl group; less hydrophobic | General enzyme assays |

| Hexadecanoylamino-4-methylumbelliferone | Lacks phosphorylcholine; affects solubility | Limited enzymatic studies |

| 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine | Unique structure; high specificity for ASM | Diagnostic assays for Niemann-Pick disease |

Q & A

Basic Research Questions

Q. What methodological considerations are critical for detecting 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine in cellular or tissue samples?

- Answer: Use fluorometric or colorimetric detection with a microplate reader (Ex/Em = 535/587 nm for fluorometric assays). Key steps include:

- Homogenizing cells (2 × 10⁶ cells) or tissue (10 mg) in cold Assay Buffer .

- Centrifuging samples at 4°C to remove insoluble debris .

- Avoiding cross-contamination by using fresh pipette tips and ensuring proper plate sealing during incubation .

- Validating results against a standard curve prepared in parallel .

Q. How can researchers minimize interference when quantifying this compound in complex biological matrices?

- Answer:

- Sample Preparation: Ensure complete homogenization using a Dounce homogenizer for tissues to prevent lipid aggregation .

- Interference Sources: Avoid foaming during mixing, which can alter fluorescence readings. Dilute samples exceeding the standard curve’s upper limit to mitigate matrix effects .

- Controls: Include background controls (e.g., buffer-only wells) to subtract nonspecific signals .

Q. What equipment and reagents are essential for reproducible assays involving this compound?

- Answer:

- Equipment: Cold microcentrifuge, fluorometric/colorimetric microplate reader (96-well plates), and a heat block for reagent equilibration .

- Reagents: Double-distilled water (ddH₂O), PBS for washing samples, and triethylamine (Et₃N) for reaction pH adjustment in synthetic workflows .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the role of this compound in lipid metabolism or membrane dynamics?

- Answer:

- Variables: Optimize cell type (e.g., adherent vs. suspension cultures) and homogenization efficiency to preserve phospholipid integrity .

- Time-Course Studies: Monitor enzymatic hydrolysis kinetics by varying incubation times (e.g., 10–60 minutes) and correlating with fluorescence intensity .

- Theoretical Frameworks: Link experiments to lipid bilayer models or phosphatidylcholine signaling pathways to contextualize findings .

Q. What strategies resolve contradictions in data when comparing in vitro and in vivo results for this compound?

- Answer:

- Troubleshooting Steps:

- Verify sample stability (e.g., cold-chain maintenance) to prevent degradation .

- Replicate experiments with adjusted dilution factors if in vivo samples show matrix interference .

- Meta-Analysis: Conduct systematic reviews of prior studies to identify methodological inconsistencies (e.g., fluorophore quenching in tissue vs. cell lysates) .

Q. How can synthetic pathways for 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine be optimized for high-purity yields?

- Answer:

- Reaction Conditions: Use tetrahydrofuran (THF) as a solvent and triethylamine to neutralize HCl byproducts during phosphorylation .

- Purification: Isolate dispirophosphazenes via column chromatography and validate purity with thin-layer chromatography (TLC) .

- Crystallography: Confirm structural integrity with X-ray crystallography, noting solvent selection (e.g., THF vs. acetonitrile) to avoid polymorphic variations .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in studies using this compound?

- Answer:

- Data Normalization: Express results as a percentage of maximal fluorescence relative to a positive control (e.g., pure phosphatidylcholine standards) .

- Model Fitting: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values and assess cooperativity in enzymatic assays .

- Error Analysis: Apply ANOVA to compare technical replicates and identify outliers caused by plate-edge effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.